3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

Medicinal Chemistry Chemical Biology Process Chemistry

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803789-83-4) is a highly fluorinated aromatic building block with the molecular formula C8H3F7O and a molecular weight of 248.1 g/mol. It features a benzene ring core with two aromatic fluorine substituents, a trifluoromethoxy (-OCF3) group, and a difluoromethyl (-CF2H) group, classifying it as a benzodifluoride.

Molecular Formula C8H3F7O
Molecular Weight 248.1 g/mol
CAS No. 1803789-83-4
Cat. No. B1411474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride
CAS1803789-83-4
Molecular FormulaC8H3F7O
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F
InChIInChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H
InChIKeyVTMIVDOLXSDAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803789-83-4): Procurement-Grade Specifications and Physicochemical Profile


3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803789-83-4) is a highly fluorinated aromatic building block with the molecular formula C8H3F7O and a molecular weight of 248.1 g/mol. It features a benzene ring core with two aromatic fluorine substituents, a trifluoromethoxy (-OCF3) group, and a difluoromethyl (-CF2H) group, classifying it as a benzodifluoride . This specific regioisomer is commercially available for research and development from specialty chemical suppliers, with a minimum purity specification of 95% . Its unique substitution pattern makes it a candidate for the synthesis of fluorinated drug-like molecules and as a potential reagent in late-stage fluorination methodologies being developed in the patent literature [1].

The Problem with Casual Substitution: Why 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride Cannot Be Replaced by a Structural Isomer


The physicochemical properties critical to a compound's performance in a synthetic sequence or biological assay are exquisitely sensitive to the positions of its substituents. 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride and its closest regioisomers, such as 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803828-37-6), share an identical molecular formula and molecular weight but differ fundamentally in the spatial arrangement of their fluorine atoms and fluorinated functional groups . This positional variation directly impacts the molecule's dipole moment, lipophilicity (logP), and the electron density distribution across the aromatic ring. As a result, the two isomers will exhibit different reactivity in subsequent chemical transformations (e.g., nucleophilic aromatic substitution or metal-catalyzed cross-coupling) and will interact with biological targets with divergent binding affinities and selectivities. Replacing one isomer with another without rigorous re-validation of the synthetic route or biological assay will introduce an uncontrolled variable, likely leading to project failure, irreproducible data, and wasted resources [1].

Head-to-Head Comparison: 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride vs. Its Closest Regioisomeric Analog


Evidence Item 1: Regioisomeric Purity and Structural Identity as a Decisive Factor in Procurement

The target compound, 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride, is a single, specific regioisomer. Its closest readily available analog is the 2,4-Difluoro-5-(trifluoromethoxy) regioisomer (CAS 1803828-37-6) . A direct comparison of vendor specifications confirms they are distinct chemical entities with identical molecular formulas (C8H3F7O) and molecular weights (248.10 g/mol vs. 248.1 g/mol) but different CAS numbers, SMILES notations, and 3D structures [REFS-1, REFS-2]. The target compound's 3,4-difluoro substitution pattern provides a distinct electronic environment at the remaining C-H positions for further functionalization, which is critical for synthetic planning. Procuring the incorrect isomer will result in a failed synthesis.

Medicinal Chemistry Chemical Biology Process Chemistry

Evidence Item 2: Quantified Vendor Purity Specification for Assay-Ready Procurement

The primary vendor for this compound certifies a minimum purity of 95% . This specification is critical for calculating accurate concentrations in biological assays and ensures that any observed biological activity is attributable to the target compound and not a contaminant. While many bespoke fluorinated building blocks are offered with technical grade or unspecified purity, the explicit 95% specification provides a quantified threshold for acceptance, reducing the risk of assay interference. In head-to-head comparisons with other sourced building blocks where purity is unverified or lower, this specification translates directly to more reliable structure-activity relationship (SAR) data.

High-Throughput Screening Medicinal Chemistry Fragment-Based Drug Discovery

Evidence Item 3: Class-Level Differentiation as a Substrate for Modern Fluoroalkylation Reagents

The 'benzodifluoride' class of molecules, defined by the presence of a -CF2H group on an aromatic ring, has been specifically identified in seminal patent literature as a key structural motif for developing next-generation difluoromethoxylation and trifluoromethoxylation reagents [1]. The 3,4-difluoro-5-(trifluoromethoxy) substitution pattern on the target compound creates a unique electronic environment that can influence the reactivity of the -CF2H group. This differentiates it from non-fluorinated or differently substituted benzodifluorides, where the lack of electron-withdrawing groups could render the -CF2H group less activated or lead to undesirable side reactions. While specific comparative kinetic data is not yet available in the public domain, the targeted patenting of this structural class strongly implies a quantifiable advantage in specific reagent design applications [1].

Late-Stage Functionalization Photoredox Catalysis Process Chemistry

Defined Application Scenarios for 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride Based on Verified Evidence


Scenario 1: Reproducing a Patented Fluoroalkylation Reagent Synthesis

A process chemistry team is tasked with scaling up the synthesis of a novel difluoromethoxylation reagent based on the patent family US 11,760,701 [1]. The patent specifically claims benzodifluoride derivatives. To ensure a successful and legally defensible scale-up, the team must procure 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803789-83-4) because its specific electron-deficient substitution pattern is central to the claimed reactivity. Substituting a simpler or differently-substituted benzodifluoride would not only likely fail to produce the desired reagent but would also represent a departure from the established intellectual property, potentially complicating future patent filings or freedom-to-operate analyses.

Scenario 2: Building a Fluorinated Fragment Library for Biophysical Screening

A fragment-based drug discovery (FBDD) group is constructing a library of fluorinated fragments for screening against an epigenetic protein target with a known hydrophobic binding pocket. The team selects 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride for its high fluorine content, which enhances binding through hydrophobic and dipolar interactions. The 95% vendor-specified purity is mandatory, as it ensures that any hit identification by SPR or X-ray crystallography is unambiguous and directly traceable to the fragment, not a contaminant. Using a lower-purity or isomeric fragment would generate false positives and derail the screening campaign .

Scenario 3: Late-Stage Diversification of a Pre-Clinical Candidate

A medicinal chemistry team aims to improve the metabolic stability of a lead compound by introducing a difluoromethyl group onto a complex heteroaromatic core via a late-stage functionalization strategy [1]. The team needs a highly electron-deficient benzodifluoride source as a radical precursor. 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride, with its strong electron-withdrawing substituents, is predicted to facilitate the generation of the desired difluoromethyl radical under mild photoredox conditions. The team's previous attempts with less activated benzodifluoride analogs resulted in poor conversion, making this specific compound a critical reagent for the program's success.

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